N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . They are used in the synthesis of anticancer agents, anti-atherosclerotic agents, and in the development of insecticides . The specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not provided in the available resources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the condensation of 5-acetylthiophene-2-yl ethylamine with 5-chlorothiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Shares the thiophene core but lacks the acetyl and chlorothiophene substituents.
5-Acetylthiophene-2-carboxamide: Similar structure but without the chlorothiophene moiety.
5-Chlorothiophene-2-carboxamide: Lacks the acetylthiophene substituent.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to the presence of both acetyl and chlorothiophene groups, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMJCAJJIYLLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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